molecular formula C26H28Cl2N4O2 B1663266 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol CAS No. 500565-15-1

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Cat. No. B1663266
M. Wt: 499.4 g/mol
InChI Key: SUSDGTMJKOGWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as CMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

DNA Repair Inhibition in Cancer Cells

One significant application of this compound is in targeting DNA repair mechanisms in cancer cells. It's notably used as an ERCC1-XPF inhibitor. ERCC1-XPF, a structure-specific endonuclease, plays a crucial role in DNA repair pathways. Inhibiting this enzyme can potentiate the cytotoxicity of certain cancer drugs, such as platinum-based drugs and cyclophosphamide, in cancer cells. This compound, identified as F06, has been used as a reference for synthesizing novel derivatives aimed at inhibiting ERCC1-XPF activity, thereby enhancing the sensitivity of colorectal cancer cells to UV radiation and cyclophosphamide (Elmenoufy et al., 2019).

Antiprion Activity

Another application is in antiprion activity. A library of functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines related to quinacrine, including this compound, was synthesized and evaluated for antiprion activity across various cell models. These compounds showed promising results in clearing prion proteins at non-toxic concentrations (Nguyen et al., 2008).

Development of Dicopper(II) Complexes

The compound has also been involved in the synthesis of dicopper(II) complexes. These complexes exhibit interesting electrochemical and magnetic properties, which might be relevant in various fields like catalysis, material science, and possibly medicinal chemistry (Amudha et al., 1999).

Synthesis and Evaluation of ERCC1-XPF Inhibitors

Further emphasizing its role in cancer research, the compound has been the center of a study involving the design, synthesis, and evaluation of novel ERCC1-XPF inhibitors. These inhibitors target the DNA repair pathway, which is a critical aspect in cancer therapy (Elmenoufy et al., 2020).

Involvement in Catechol Oxidase Models

Its derivatives have been used to model the active site of type 3 copper proteins, which are vital in understanding enzyme mechanisms. This application bridges chemistry and biochemistry, providing insights into enzyme activity and potentially influencing drug design (Merkel et al., 2005).

properties

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSDGTMJKOGWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
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4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Citations

For This Compound
3
Citations
AH Elmenoufy, F Gentile, D Jay… - Journal of Medicinal …, 2019 - ACS Publications
The ERCC1–XPF heterodimer is a 5′–3′ structure-specific endonuclease, which plays an essential role in several DNA repair pathways in mammalian cells. ERCC1–XPF is primarily …
Number of citations: 17 pubs.acs.org
X Elduque Busquets - 2014 - diposit.ub.edu
[eng] This work is divided in 2 different parts: Part A: Cyclization and conjugation can confer on biomolecules better activity, resistance toward enzymatic degradation and better …
Number of citations: 3 diposit.ub.edu
AHM Elmenoufy - 2020 - era.library.ualberta.ca
At present, the number of cancer patients who develop resistance to conventional cancer therapeutics, such as DNA damaging chemotherapeutics, or radiotherapy, is increasing. A …
Number of citations: 2 era.library.ualberta.ca

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